3-[4-(trifluoromethoxy)phenyl]propanoic Acid
Overview
Description
3-[4-(Trifluoromethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(trifluoromethoxy)phenyl]propanoic acid typically involves the introduction of the trifluoromethoxy group onto a phenyl ring, followed by the formation of the propanoic acid moiety. One common method involves the trifluoromethylation of a phenylpropanoic acid precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a catalyst such as copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenylpropanoic acids.
Scientific Research Applications
3-[4-(Trifluoromethoxy)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- Trifluoromethylsilane
- Sodium trifluoroacetate
- Trifluoromethanesulfonyl chloride
Uniqueness
3-[4-(Trifluoromethoxy)phenyl]propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPISZJLUXOOCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441099 | |
Record name | 3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-74-7 | |
Record name | 3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 3-[4-(trifluoromethoxy)phenyl]propanoic acid chosen as an unnatural amino acid for this study, and what advantages did it offer in the context of NMR studies on Fatty Acid Synthase?
A1: The researchers selected this compound (OCF3Phe) for its unique properties that facilitate NMR investigations.
- Spectral Simplicity: Incorporating OCF3Phe into the large protein Fatty Acid Synthase (FAS) simplifies the NMR spectra. This simplification arises from the strategic replacement of specific amino acids with OCF3Phe, reducing the number of signals and making the spectra easier to interpret. []
- Fluorine's Sensitivity: The presence of fluorine atoms in OCF3Phe introduces a highly sensitive probe for 19F NMR. This sensitivity allows researchers to observe subtle changes in the protein's structure and dynamics upon ligand binding. []
- Minimal Structural Perturbation: The study aimed to minimize disruption to the natural structure and function of FAS. OCF3Phe's structural similarity to natural amino acids makes it less likely to cause significant alterations, ensuring that the observed effects are primarily due to ligand binding rather than structural artifacts. []
Q2: How did the incorporation of this compound at specific sites within the Fatty Acid Synthase protein help in understanding ligand binding?
A2: By strategically incorporating OCF3Phe into the active site of the thioesterase domain of human fatty acid synthase (FAS-TE), the researchers could directly observe the effects of ligand binding through various NMR techniques.
- Binding Site Identification: Chemical shift changes observed in 1H-15N HSQC, 1H-13C HSQC, and 19F NMR spectra upon introducing a ligand helped pinpoint the precise location where the ligand interacted with FAS-TE. []
- Conformational Dynamics: Comparing spectra from different OCF3Phe-incorporated mutants provided insights into how ligand binding influenced the flexibility and movement of specific regions within the FAS-TE structure. []
- Structure-Activity Relationship Exploration: Mutants with OCF3Phe replacing an active site tyrosine exhibited inhibited ligand binding. This finding highlighted the importance of that specific tyrosine residue in the interaction with the ligand. Subsequent replacement with a natural tyrosine using a photocleavable oNBTyr restored binding, confirming the critical role of the tyrosine residue and demonstrating the power of this technique for structure-activity relationship studies. []
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